(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one
Description
The compound "(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one" features a steroidal cyclopenta[a]phenanthrene core with a ketone group at position 3 and a branched 1,5-dimethyl-hexyl substituent at position 16. Its stereochemistry (10S,13R) and hexadecahydro saturation distinguish it from simpler phenanthrene derivatives.
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19?,20?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
PESKGJQREUXSRR-QXFLYTSKSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5alpha-Cholestanone can be synthesized through the oxidation of dihydrocholesterol using chromic anhydride in an acetic acid solution . This method is commonly employed in laboratory settings to obtain the compound in crystalline form.
Industrial Production Methods
In industrial settings, 5alpha-Cholestanone is produced by isolating it from cholesterol through the action of intestinal microorganisms . This method leverages the natural metabolic pathways to obtain the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5alpha-Cholestanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholest-4-en-3-one.
Reduction: It can be reduced to form 5alpha-cholestanol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromic anhydride in acetic acid.
Reduction: NADP+ as a reducing agent.
Major Products Formed
Oxidation: Cholest-4-en-3-one.
Reduction: 5alpha-cholestanol.
Scientific Research Applications
5alpha-Cholestanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a sterol lipid molecule.
Medicine: Investigated for its potential in modulating membrane fluidity and lipolysis.
Industry: Employed as an internal standard in gas chromatography and high-performance liquid chromatography.
Mechanism of Action
5alpha-Cholestanone exerts its effects through various molecular targets and pathways. One of the key enzymes involved is cholestenone 5alpha-reductase, which catalyzes the conversion of 5alpha-cholestan-3-one to cholest-4-en-3-one using NADP+ as a cofactor . This enzyme belongs to the family of oxidoreductases and plays a crucial role in steroid metabolism.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among analogues lie in the substituents at positions 3 and 17, as well as stereochemical configurations. Below is a comparative table:
Key Observations:
- Substituent Effects : The 1,5-dimethyl-hexyl group in the target compound likely enhances lipophilicity compared to aryloxy (e.g., p-tolyloxy in ) or acetyl () groups. This could influence membrane permeability in biological systems or solubility in organic solvents.
- Stereochemical Impact : The 10S/13R configuration may confer distinct conformational stability compared to analogues like the 17-acetyl derivative (), which lacks detailed stereochemical data.
Physicochemical Properties
Solubility and Stability
- Target Compound : Predicted low water solubility due to high lipophilicity (branched alkyl chain). Comparable to 17-acetyl derivatives (logP ~5.52 for similar structures; ).
- Hydroxy vs. Ketone Analogues : The 3-hydroxy analogue () shows higher aqueous solubility than ketone-bearing compounds, as hydroxyl groups engage in stronger hydrogen bonding .
- Thermal Stability : Crystallographic data for ethylidene/methacryloyl oxime derivatives () suggest that bulky substituents enhance thermal stability via rigid packing.
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